(1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane (1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 2108472-11-1
VCID: VC4236382
InChI: InChI=1S/C16H23N3O3S/c20-23(21,18-8-1-2-9-18)19-13-5-6-14(19)11-16(10-13)22-15-4-3-7-17-12-15/h3-4,7,12-14,16H,1-2,5-6,8-11H2
SMILES: C1CCN(C1)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Molecular Formula: C16H23N3O3S
Molecular Weight: 337.44

(1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane

CAS No.: 2108472-11-1

Cat. No.: VC4236382

Molecular Formula: C16H23N3O3S

Molecular Weight: 337.44

* For research use only. Not for human or veterinary use.

(1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane - 2108472-11-1

Specification

CAS No. 2108472-11-1
Molecular Formula C16H23N3O3S
Molecular Weight 337.44
IUPAC Name 3-pyridin-3-yloxy-8-pyrrolidin-1-ylsulfonyl-8-azabicyclo[3.2.1]octane
Standard InChI InChI=1S/C16H23N3O3S/c20-23(21,18-8-1-2-9-18)19-13-5-6-14(19)11-16(10-13)22-15-4-3-7-17-12-15/h3-4,7,12-14,16H,1-2,5-6,8-11H2
Standard InChI Key HWVRCVFVYKCJTJ-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4

Introduction

Overview of (1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane

(1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane is a complex bicyclic compound characterized by a unique arrangement of functional groups, including a pyridine ring, a pyrrolidine moiety, and a sulfonyl group. This compound is of interest in medicinal chemistry due to its potential pharmacological activities, which arise from its structural features that may influence interactions with biological targets.

Table 1: Structural Features

FeatureDescription
Bicyclic FrameworkYes
Pyridine RingPresent
Pyrrolidine MoietyPresent
Sulfonyl GroupPresent

Synthesis Methods

The synthesis of (1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane can be achieved through several methods, including:

  • Method A: Utilizing pyridine derivatives and appropriate sulfonylation techniques to form the bicyclic structure.

  • Method B: Employing multi-step synthesis involving the formation of the pyrrolidine moiety followed by coupling with the pyridine component.

These methods highlight the versatility in producing this compound for research and pharmaceutical applications.

Biological Activity and Applications

Research indicates that compounds with similar structural characteristics often exhibit significant biological activity. Specifically, (1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane has been studied for its potential as an N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor.

Table 2: Biological Activity Comparison

Compound NameBiological Activity
(1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-sulfonyl)-8-azabicyclo[3.2.1]octanePotential NAAA inhibitor
Similar Bicyclic CompoundsVarious pharmacological effects

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